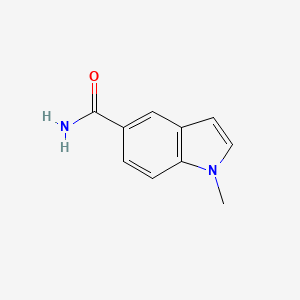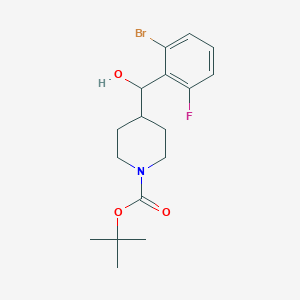![molecular formula C62H54N2O2 B11927898 (1R,1''R)-3,3''-[[(1S,2S)-Cyclohexane-1,2-diylbis(azanediyl)]bis(methylene)]bis(2'-benzyl-[1,1'-binaphthalen]-2-ol)](/img/structure/B11927898.png)
(1R,1''R)-3,3''-[[(1S,2S)-Cyclohexane-1,2-diylbis(azanediyl)]bis(methylene)]bis(2'-benzyl-[1,1'-binaphthalen]-2-ol)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,1’‘R)-3,3’‘-[[(1S,2S)-Cyclohexane-1,2-diylbis(azanediyl)]bis(methylene)]bis(2’-benzyl-[1,1’-binaphthalen]-2-ol) is a complex organic compound characterized by its intricate molecular structure. This compound features a cyclohexane ring, binaphthyl groups, and benzyl substituents, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1R,1’‘R)-3,3’‘-[[(1S,2S)-Cyclohexane-1,2-diylbis(azanediyl)]bis(methylene)]bis(2’-benzyl-[1,1’-binaphthalen]-2-ol) typically involves multiple steps, including the formation of the cyclohexane ring, the introduction of binaphthyl groups, and the attachment of benzyl substituents. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that optimize yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and reproducibility.
Análisis De Reacciones Químicas
Types of Reactions
(1R,1’‘R)-3,3’‘-[[(1S,2S)-Cyclohexane-1,2-diylbis(azanediyl)]bis(methylene)]bis(2’-benzyl-[1,1’-binaphthalen]-2-ol) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (1R,1’‘R)-3,3’‘-[[(1S,2S)-Cyclohexane-1,2-diylbis(azanediyl)]bis(methylene)]bis(2’-benzyl-[1,1’-binaphthalen]-2-ol) is used as a chiral ligand in asymmetric synthesis, facilitating the formation of enantiomerically pure products.
Biology
In biological research, this compound can be used as a probe to study molecular interactions and enzyme mechanisms due to its unique structural features.
Medicine
In medicine, the compound’s potential as a therapeutic agent is explored, particularly in the development of drugs targeting specific molecular pathways.
Industry
In industry, the compound is utilized in the synthesis of advanced materials and as a catalyst in various chemical processes.
Mecanismo De Acción
The mechanism of action of (1R,1’‘R)-3,3’‘-[[(1S,2S)-Cyclohexane-1,2-diylbis(azanediyl)]bis(methylene)]bis(2’-benzyl-[1,1’-binaphthalen]-2-ol) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and influencing various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
- (1R,1’‘R)-3,3’‘-[[(1S,2S)-Cyclohexane-1,2-diylbis(azanediyl)]bis(methylene)]bis(2’-methyl-[1,1’-binaphthalen]-2-ol)
- (1R,1’‘R)-3,3’‘-[[(1S,2S)-Cyclohexane-1,2-diylbis(azanediyl)]bis(methylene)]bis(2’-ethyl-[1,1’-binaphthalen]-2-ol)
Uniqueness
The uniqueness of (1R,1’‘R)-3,3’‘-[[(1S,2S)-Cyclohexane-1,2-diylbis(azanediyl)]bis(methylene)]bis(2’-benzyl-[1,1’-binaphthalen]-2-ol) lies in its specific stereochemistry and the presence of benzyl substituents, which confer distinct chemical and biological properties compared to its analogs.
This detailed article provides a comprehensive overview of (1R,1’‘R)-3,3’‘-[[(1S,2S)-Cyclohexane-1,2-diylbis(azanediyl)]bis(methylene)]bis(2’-benzyl-[1,1’-binaphthalen]-2-ol), covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Fórmula molecular |
C62H54N2O2 |
|---|---|
Peso molecular |
859.1 g/mol |
Nombre IUPAC |
1-(2-benzylnaphthalen-1-yl)-3-[[[(1S,2S)-2-[[4-(2-benzylnaphthalen-1-yl)-3-hydroxynaphthalen-2-yl]methylamino]cyclohexyl]amino]methyl]naphthalen-2-ol |
InChI |
InChI=1S/C62H54N2O2/c65-61-49(37-45-23-9-13-27-53(45)59(61)57-47(35-41-17-3-1-4-18-41)33-31-43-21-7-11-25-51(43)57)39-63-55-29-15-16-30-56(55)64-40-50-38-46-24-10-14-28-54(46)60(62(50)66)58-48(36-42-19-5-2-6-20-42)34-32-44-22-8-12-26-52(44)58/h1-14,17-28,31-34,37-38,55-56,63-66H,15-16,29-30,35-36,39-40H2/t55-,56-/m0/s1 |
Clave InChI |
DLRHRPXCFZWVJO-ATMVKLMESA-N |
SMILES isomérico |
C1CC[C@@H]([C@H](C1)NCC2=CC3=CC=CC=C3C(=C2O)C4=C(C=CC5=CC=CC=C54)CC6=CC=CC=C6)NCC7=CC8=CC=CC=C8C(=C7O)C9=C(C=CC1=CC=CC=C19)CC1=CC=CC=C1 |
SMILES canónico |
C1CCC(C(C1)NCC2=CC3=CC=CC=C3C(=C2O)C4=C(C=CC5=CC=CC=C54)CC6=CC=CC=C6)NCC7=CC8=CC=CC=C8C(=C7O)C9=C(C=CC1=CC=CC=C19)CC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(S)-2-Hydroxy-2'-[(R)-hydroxy(phenyl)methyl]-[1,1'-binaphthalene]](/img/structure/B11927822.png)
![2-(3-{3-[(2-Chloro-3-trifluoromethyl-benzyl)-diphenylethyl-amino]-propoxy}-phenyl)-acetamide](/img/structure/B11927828.png)



![5,11-Bis(phenylsulfonyl)dibenzo[a,e]cyclooctene](/img/structure/B11927865.png)
![[(Z)-non-2-enyl] 4-[2-(dimethylamino)ethylsulfanylcarbonyl-(4-oxo-4-pentadecan-8-yloxybutyl)amino]butanoate](/img/structure/B11927867.png)
![6-(Piperidin-1-yl)-2,3-dihydrospiro[indene-1,2-pyrrolidine] hydrochloride](/img/structure/B11927875.png)



amido}(mesitylene)ruthenium(II)](/img/structure/B11927902.png)

![propan-2-yl (2S)-2-[[[(2S,3S,4R,5R)-5-(2-amino-6-ethoxypurin-9-yl)-2,4-difluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate](/img/structure/B11927910.png)
